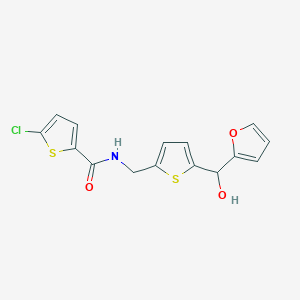

5-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

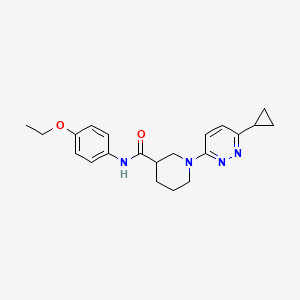

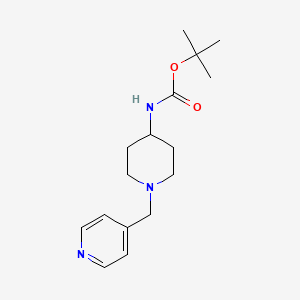

The compound “5-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule. It contains functional groups such as carboxamide, chloro, and hydroxy groups, and it is built around a thiophene and furan ring structure .

Synthesis Analysis

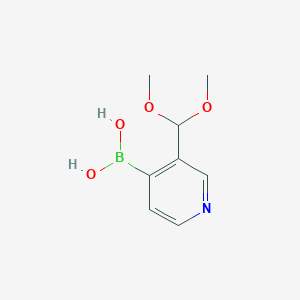

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters . Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR spectroscopy and NMR spectroscopy . The crystal structure of a related compound was found to be monoclinic, with specific dimensions .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, catalytic protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as IR spectroscopy and NMR spectroscopy .Scientific Research Applications

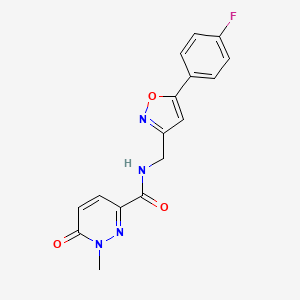

Suzuki–Miyaura Coupling

The compound can be used in the Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound can be used in catalytic protodeboronation of pinacol boronic esters . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Foldamer Research

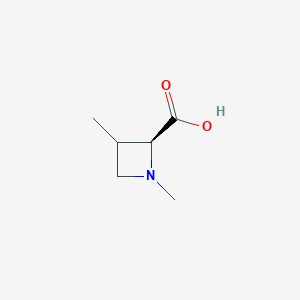

The compound belongs to cyclic β-amino acids characterized by well-defined and controllable conformational preferences, demonstrating its potential as building blocks in the field of foldamer research .

Anti-Tumor Activity

Cyclic β-amino acids, to which the compound belongs, have exhibited various bioactivities such as anti-tumor .

Anti-Influenza Activity

Cyclic β-amino acids, to which the compound belongs, have also shown anti-influenza activity .

Cytotoxic Effect Against Lung Cancer

The compound has been investigated for its cytotoxic effect against lung cancer (A549) and normal lung (Wi38) cell lines .

Mechanism of Action

Target of Action

It’s known that thiophene derivatives have been shown to exhibit inhibitory effects against certain organisms .

Mode of Action

It’s known that thiophene derivatives can interact with biological targets in a variety of ways . The hydroxy group in the furan ring and the chloro group in the thiophene ring may play a role in these interactions.

Biochemical Pathways

It’s known that thiophene derivatives can affect various biochemical processes . The compound’s interaction with its targets could potentially lead to changes in these processes.

Result of Action

It’s known that thiophene derivatives can have various biological effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-chloro-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3S2/c16-13-6-5-12(22-13)15(19)17-8-9-3-4-11(21-9)14(18)10-2-1-7-20-10/h1-7,14,18H,8H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZIQBLDVWMSBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C2=CC=C(S2)CNC(=O)C3=CC=C(S3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2367118.png)

![N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2367120.png)

![2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2367122.png)

![1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane](/img/structure/B2367131.png)

methanone](/img/structure/B2367132.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2367134.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide](/img/structure/B2367135.png)

![N-(4-ethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2367137.png)